molecular formula C20H33N3O B14777340 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide

Cat. No.: B14777340
M. Wt: 331.5 g/mol
InChI Key: AKFOWVXYPSPDJD-UHFFFAOYSA-N
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Description

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the piperidine derivative with an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions can target the amide bond or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halides or other leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halides, tosylates, and other leaving groups can be replaced using nucleophiles like amines or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylbutanamide
  • 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylbutanamide

Uniqueness

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,16,18-19H,4,10-15,21H2,1-3H3

InChI Key

AKFOWVXYPSPDJD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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